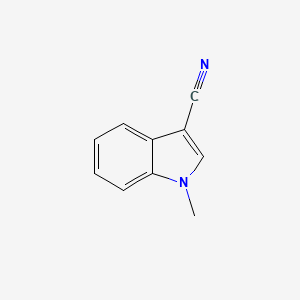

1-Metil-1H-indol-3-carbonitrilo

Descripción general

Descripción

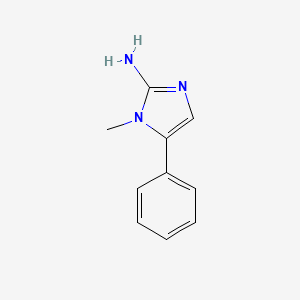

1-Methyl-1H-indole-3-carbonitrile is a compound that belongs to the class of indole carbonitriles. Indole carbonitriles are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their use as building blocks in organic synthesis. Although the provided papers do not directly discuss 1-Methyl-1H-indole-3-carbonitrile, they do provide insights into the chemistry of related indole carbonitrile compounds.

Synthesis Analysis

The synthesis of indole carbonitriles can be achieved through various methods. For instance, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate in DMSO at elevated temperatures . Another approach involved the synthesis of 4-hydroxy-1H-indole-2-carbonitrile through azide decomposition to form the indole ring, followed by functionalization of an ester to introduce the cyano functionality . Additionally, a scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile was developed starting from 4-nitro-3-(trifluoromethyl)phenol, which involved a telescoped procedure and a palladium-catalyzed cyanation step .

Molecular Structure Analysis

The molecular structure of indole carbonitriles is characterized by the presence of a cyano group attached to the indole ring. The orientation of the carbonitrile group can vary, as seen in compounds where the carbonitrile group is twisted away from the indole plane, indicating steric interactions that influence the overall molecular conformation . These structural variations can affect the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Indole carbonitriles participate in a variety of chemical reactions. They can undergo thermal isomerization, as evidenced by the thermal isomerization pathway of a pyrido[3,2-b]indole-3-carbonitrile compound . They are also used as building blocks for the synthesis of biologically important heterocyclic compounds, such as isoxazoles and pyrazoles, through one-pot multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbonitriles are influenced by their molecular structure. For example, the presence of substituents on the indole ring, such as methyl or chloro groups, can affect the planarity of the molecule and its ability to form hydrogen bonds and aromatic π-π stacking interactions in the crystal lattice . These interactions are crucial for the stability and solubility of the compounds.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el 1-Metil-1H-indol-3-carbonitrilo, han mostrado potencial en la actividad antiviral. Por ejemplo, se informó que los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido fueron agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol son conocidos por sus propiedades antiinflamatorias. Pueden unirse con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados útiles .

Actividad anticancerígena

Los derivados del indol han mostrado promesa en el campo de la oncología. Su estructura única les permite interactuar con varios objetivos biológicos, lo que podría conducir a efectos anticancerígenos .

Actividad antioxidante

El núcleo del indol está presente en muchos compuestos aromáticos bioactivos que exhiben actividad antioxidante. Esto hace que el this compound sea un candidato potencial para la investigación antioxidante .

Actividad antimicrobiana

Se ha descubierto que los derivados del indol poseen propiedades antimicrobianas. Esto podría hacer que el this compound sea útil en el desarrollo de nuevos agentes antimicrobianos .

Reactivo de síntesis

El this compound se puede utilizar como reactivo de síntesis para la preparación de indoles biológicamente activos, inhibidores de la glucógeno sintasa quinasa 3β (GSK-3), fragmentos de indol como inhibidores de la inosina monofosfato deshidrogenasa (IMPDH) e inhibidores de la integrasa del VIH-1 .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1-methyl-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations can include changes in cellular function and responses to external stimuli .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and dependent on the specific context of use .

Propiedades

IUPAC Name |

1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367996 | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24662-37-1 | |

| Record name | 1-Methylindole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)